molecular formula C3H8N2O2S B1310456 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 67104-97-6

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B1310456
CAS RN: 67104-97-6
M. Wt: 136.18 g/mol
InChI Key: SYFJRHFWDDLSJF-UHFFFAOYSA-N
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Description

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound with the molecular formula C3H8N2O2S . It has an average mass of 136.173 Da and a monoisotopic mass of 136.030655 Da .


Synthesis Analysis

Synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides are scarce and can be divided into two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is represented by the SMILES notation CN1CCNS1(=O)=O . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .


Physical And Chemical Properties Analysis

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide has a density of 1.3±0.1 g/cm3, a boiling point of 224.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 30.2±0.4 cm3, a polar surface area of 58 Å2, and a molar volume of 102.4±3.0 cm3 .

Scientific Research Applications

Antiproliferative Activity

Selective inhibitors derived from this compound have shown significant antiproliferative activity against human B-cell lines in scientific studies, indicating potential applications in cancer research .

Chemical and Biological Properties

The synthesis and reactivity of heterocyclic compounds containing sulfonyl moieties, such as 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, have attracted interest due to their structural similarities with biomolecules containing carbonyl groups. This similarity suggests potential uses in mimicking or interacting with natural biological processes .

Metal Complex Formation

Dioxothiadiazoles, a class of compounds that includes 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, have been used to form complexes with metal ions like Cu II. These complexes have various valence states and potential applications in materials science and catalysis .

Multicomponent Condensation Reactions

Derivatives of this compound have been synthesized through multicomponent condensation reactions. These novel heterocyclic compounds could have applications in developing new synthetic methodologies or creating new materials .

properties

IUPAC Name

2-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c1-5-3-2-4-8(5,6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFJRHFWDDLSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439141
Record name 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

CAS RN

67104-97-6
Record name 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2,5-thiadiazolidine-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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